

# Measuring DEHP Metabolites in Human Urine: An Application Note and Protocol

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Compound of Interest		
Compound Name:	DEHP (Standard)	
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#### Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure. Due to its potential endocrine-disrupting and reprotoxic effects, monitoring human exposure to DEHP is of significant interest in environmental health and toxicology research. The most reliable method for assessing DEHP exposure is the measurement of its metabolites in urine. This application note provides a detailed protocol for the quantification of major DEHP metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The primary DEHP metabolites covered in this protocol include mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHP), mono(2-ethyl-5-carboxypentyl) phthalate (MEHP).

## **Principle**

This method involves the enzymatic hydrolysis of glucuronidated DEHP metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted metabolites are then separated and quantified using a highly sensitive LC-MS/MS system. Isotope-labeled internal standards are used to ensure accuracy and precision.

#### **Data Presentation**



The following table summarizes the quantitative parameters for the analysis of DEHP metabolites in human urine using LC-MS/MS. These values are compiled from various studies and may vary depending on the specific instrumentation and laboratory conditions.

Metabolite	Abbreviation	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Typical Median Concentration in General Population (ng/mL)
mono(2- ethylhexyl) phthalate	MEHP	0.3 - 1.2[1][2]	1.0[1]	4.35[3]
mono(2-ethyl-5- hydroxyhexyl) phthalate	MEHHP	0.15 - 1.05[4]	0.01 - 0.1	12.66
mono(2-ethyl-5- oxohexyl) phthalate	MEOHP	0.15 - 1.05	0.01 - 0.1	9.02
mono(2-ethyl-5- carboxypentyl) phthalate	MECPP	-	-	14.53

# **Experimental Protocols Materials and Reagents**

- Human urine samples
- Native analytical standards (MEHP, MEHHP, MEOHP, MECPP)
- Isotope-labeled internal standards (e.g., <sup>13</sup>C<sub>4</sub>-MEHP, <sup>13</sup>C<sub>4</sub>-MEHHP, <sup>13</sup>C<sub>4</sub>-MEOHP, <sup>13</sup>C<sub>4</sub>-MECPP)
- β-glucuronidase (from E. coli)



- Ammonium acetate
- Formic acid
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

### **Equipment**

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Vortex mixer
- Centrifuge
- Incubator or water bath (37°C)
- SPE manifold
- Nitrogen evaporator

#### **Sample Preparation**

- Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds. Aliquot 1.0 mL of urine into a clean polypropylene tube.
- Internal Standard Spiking: Add a solution containing the isotope-labeled internal standards to each urine sample.
- Enzymatic Hydrolysis:
  - Add 200 μL of 1 M ammonium acetate buffer (pH 6.5).
  - $\circ$  Add 10 µL of  $\beta$ -glucuronidase solution.



- Vortex mix and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
- Solid-Phase Extraction (SPE):
  - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  - Load the hydrolyzed urine sample onto the cartridge.
  - Wash the cartridge with 3 mL of water to remove interferences.
  - Dry the cartridge under vacuum for 5 minutes.
  - Elute the metabolites with 3 mL of methanol.
- Eluate Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - $\circ$  Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
  - Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

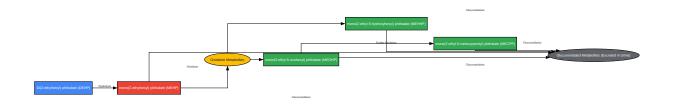
#### LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Methanol with 0.1% formic acid.
  - Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
  - Flow Rate: 0.3 mL/min.



- Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), negative mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - Monitor at least two MRM transitions (precursor ion > product ion) for each analyte and internal standard for quantification and confirmation.

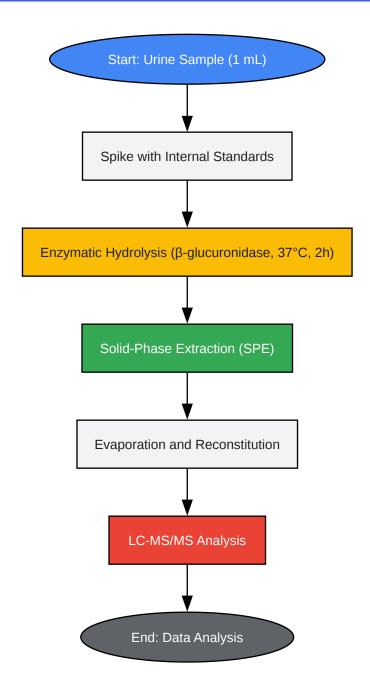
### **Visualizations**



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Caption: Metabolic pathway of DEHP in humans.

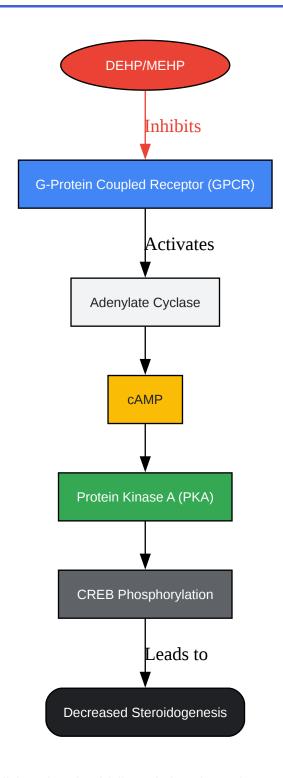




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Caption: Experimental workflow for DEHP metabolite analysis.





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Caption: DEHP interference with the cAMP signaling pathway.



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